(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one
Description
(1S,8R)-9-(Hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one is a chiral bicyclic β-lactam featuring a hydroxymethyl substituent at the 9-position. It serves as a key intermediate in the synthesis of anatoxin-a, a neurotoxic alkaloid and potent nicotinic acetylcholine receptor agonist . The compound exhibits a specific optical rotation of [α]D = −18 (c = 0.5; CHCl3) and is synthesized via enzymatic resolution using Candida antarctica lipase B (CAL-B), achieving enantiomeric excess (ee) ≥99% .
Properties
CAS No. |
649765-27-5 |
|---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one |
InChI |
InChI=1S/C10H17NO2/c12-7-11-9-6-4-2-1-3-5-8(9)10(11)13/h8-9,12H,1-7H2/t8-,9+/m0/s1 |
InChI Key |
FNMJUMYWUHWMML-DTWKUNHWSA-N |
Isomeric SMILES |
C1CCC[C@@H]2[C@H](CC1)C(=O)N2CO |
Canonical SMILES |
C1CCCC2C(CC1)C(=O)N2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules, including alkaloids and other nitrogen-containing compounds. Its unique bicyclic structure allows for diverse functionalization, making it a valuable building block in drug discovery and development. For instance, derivatives of this compound have been investigated for their potential anti-cancer properties and as neuroprotective agents.
2. Neuropharmacological Research
Research indicates that (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. Studies have shown that modifications to its structure can lead to compounds with enhanced binding affinity to neurotransmitter receptors, thus paving the way for new treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
3. Analgesic Properties
Preliminary studies suggest that this compound and its derivatives exhibit analgesic effects. The mechanism of action appears to involve modulation of pain pathways in the central nervous system, which warrants further investigation through clinical trials.
Synthetic Methodologies
1. Enantioselective Synthesis
The compound can be synthesized through enantioselective methods that utilize chiral catalysts or enzymes, enhancing its utility in creating optically active compounds for pharmaceutical applications. For example, lipase-catalyzed reactions have been explored to achieve high enantiomeric excess in the synthesis of related bicyclic structures .
2. Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of environmentally friendly synthetic routes for (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one. Techniques such as solvent-free reactions and the use of renewable resources are being employed to minimize waste and reduce the environmental impact of chemical synthesis .
Environmental Science Applications
1. Wastewater Treatment
The compound has been identified as a potential target for non-target analysis in wastewater treatment processes. Its presence in effluents raises concerns about environmental persistence and bioaccumulation, prompting studies on its degradation pathways and ecological impact . Understanding these factors is crucial for developing effective wastewater management strategies.
Case Studies
Mechanism of Action
The mechanism of action of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azabicyclo framework play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Analogues
(1R,8S)-9-(Hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one
- Structure : Enantiomer of the target compound with opposite stereochemistry.
- Optical Rotation : [α]D = +18 (mirror image of the (1S,8R)-form) .
- Synthesis : Resolved via CAL-B-catalyzed hydrolysis, similar to the (1S,8R)-enantiomer .
- Application: Used in the synthesis of non-natural anatoxin-a analogues .
(±)-9-Azabicyclo[6.2.0]dec-4-en-10-one
- Structure: Lacks the hydroxymethyl group and contains a double bond at the 4-position (enone system).
- Molecular Formula: C₉H₁₃NO (MW: 151.21) .
- Synthesis : Prepared via chlorosulfonyl isocyanate addition to cyclooctadiene .
- Application: Precursor for β-amino acid derivatives and non-activated β-lactams .
9-Azabicyclo[6.2.0]dec-6-en-10-one Derivatives
- Examples: 9-(2-Propenylsulfonyl): Modified with a sulfonyl group (C₁₂H₁₇NO₃S, MW: 255.33) . 9-[(2-Methyl-2-propenyl)sulfonyl]: Bulkier substituent (C₁₃H₁₉NO₃S, MW: 269.36) .
- Reactivity : Sulfonyl groups enhance electrophilicity, enabling nucleophilic ring-opening reactions .
Functional Analogues: β-Amino Acids and β-Lactams
(1R,2S)-2-Aminocyclooctane-1-carboxylic Acid
- Structure: Eight-membered cyclic β-amino acid.
- Optical Rotation : [α]D = +17.8 (c = 0.4; H₂O) .
- Synthesis : Derived from CAL-B-catalyzed hydrolysis of β-lactams .
- Application : Building block for foldamers and bioactive peptides .
Cispentacin [(1R,2S)-2-Aminocyclopentanecarboxylic Acid]
- Structure: Five-membered cyclic β-amino acid.
- Bioactivity : Antifungal antibiotic (e.g., against Candida spp.) .
- Comparison : Smaller ring size reduces conformational flexibility compared to eight-membered analogues .
Enzymatic Resolution Efficiency
- Key Insight: CAL-B exhibits superior enantioselectivity (E >200) for hydroxymethyl-substituted lactams compared to PSIM (E =94) for enone derivatives .
Substrate Engineering
Biological Activity
The compound (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound is characterized by a bicyclo[6.2.0] structure with a hydroxymethyl group, which may influence its interaction with biological targets. The specific stereochemistry at the 1 and 8 positions contributes to its unique pharmacological properties.
Research indicates that compounds within the azabicyclic class often interact with neurotransmitter systems, particularly opioid receptors. For instance, studies have shown that related compounds exhibit high affinity for delta opioid receptors, leading to significant antinociceptive effects .
Biological Activity Profiles
A comprehensive analysis of the biological activity profiles of (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one reveals several key areas:
- Opioid Receptor Interaction : Similar compounds have demonstrated full agonist activity at delta opioid receptors, indicating potential for pain relief applications.
- Antinociceptive Properties : The compound may exhibit antinociceptive activity, which is crucial for developing analgesics .
- Toxicological Considerations : In silico predictions suggest that the compound may have teratogenic and carcinogenic potential based on its structural analogs .
Table 1: Predicted Biological Activities of Related Compounds
| Activity Type | Probability (Pa) | Notes |
|---|---|---|
| Teratogenic | 0.534 | Significant risk based on structural similarity |
| Carcinogenic | 0.571 | Potential for tumorigenic effects |
| Antinociceptive | High | Full agonist activity at delta receptors |
| Embryotoxic | 0.495 | Risk factor in developmental studies |
Case Studies
- Analgesic Efficacy : A study evaluated the analgesic properties of related azabicyclic compounds in animal models, demonstrating significant pain relief comparable to established opioids .
- Toxicity Assessment : Another investigation utilized computational methods to predict the toxicity profiles of azabicyclic compounds, revealing potential adverse effects such as hepatotoxicity and mutagenicity in certain metabolites .
- Synthetic Pathways : Research into synthetic methodologies has highlighted the importance of the hydroxymethyl group in enhancing enzymatic reactions during synthesis, suggesting that this group may play a role in modulating biological activity through metabolic pathways .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one?
- Methodology : Multi-step synthesis typically involves cyclization reactions, stereoselective functionalization, and purification via column chromatography. For bicyclic azabicyclo compounds, intramolecular cycloaddition or ring-closing metathesis may be employed. Post-synthesis characterization requires nuclear magnetic resonance (NMR) for stereochemical confirmation and mass spectrometry (MS) for molecular weight validation. Cross-referencing with the CRC Handbook of Chemistry and Physics ensures alignment with known physical properties (e.g., melting points, solubility) .
Q. How is the crystal structure of this compound determined experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Diffraction data collected at low temperatures (e.g., 100 K) minimize thermal motion artifacts. Structure refinement using software like SHELX or OLEX2 confirms bond angles, torsion angles, and stereochemistry, as demonstrated in analogous azabicyclo compounds .
Q. What analytical techniques validate purity and structural integrity?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% threshold). Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl). Differential scanning calorimetry (DSC) assesses thermal stability and polymorphic transitions. Consistency with pharmacopeial standards (e.g., USP/EP monographs) ensures reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology : Systematic comparison under standardized conditions (e.g., pH 7.4 buffer, 25°C) is critical. Use a shake-flask method with HPLC quantification. Confounding factors (e.g., polymorphic forms, residual solvents) must be controlled. Replicate studies across independent labs, as outlined in environmental chemistry projects like INCHEMBIOL, mitigate variability . Statistical tools (e.g., ANOVA) analyze inter-lab discrepancies .
Q. What experimental designs are optimal for studying its reactivity under catalytic conditions?
- Methodology : A split-plot design with randomized blocks (as used in agricultural chemistry trials) allows simultaneous testing of multiple variables (e.g., catalysts, solvents). For example:
- Main plots : Catalyst type (e.g., Pd/C, Ni).
- Subplots : Solvent polarity (e.g., DMSO vs. THF).
- Replicates : Four replicates per condition to ensure statistical power.
Reaction progress is monitored via in-situ NMR or gas chromatography (GC). Data interpretation aligns with CRC Handbook kinetic parameters .
Q. How can computational methods predict intermolecular interactions of this compound with biological targets?
- Methodology : Molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) simulates binding affinities to enzymes or receptors. Quantum mechanical calculations (DFT) optimize ligand conformations. Validate predictions with in vitro assays (e.g., fluorescence polarization for protein binding). Cross-disciplinary collaboration, as seen in synergistic studies of bicyclic frameworks, enhances mechanistic insights .
Q. What strategies address challenges in stereochemical resolution during synthesis?
- Methodology : Chiral chromatography (e.g., Chiralpak columns) separates enantiomers. Asymmetric catalysis (e.g., Jacobsen epoxidation) improves stereoselectivity. Circular dichroism (CD) spectroscopy confirms absolute configuration. For unresolved contradictions between synthetic yields and stereochemical outcomes, iterative design-of-experiments (DoE) models identify optimal reaction parameters .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s thermal degradation profile?
- Methodology : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. Compare degradation onset temperatures across studies, ensuring identical heating rates (e.g., 10°C/min). Conflicting data may arise from impurities or instrumentation calibration errors. Collaborative validation via round-robin testing, as recommended in pharmacopeial forums, resolves such issues .
Q. Why do NMR spectra of this compound vary across published studies?
- Methodology : Solvent-induced chemical shift differences (e.g., DMSO-d6 vs. CDCl3) must be accounted for. Paramagnetic impurities or incorrect referencing (e.g., TMS vs. residual solvent peaks) also cause discrepancies. Standardized protocols (e.g., ERETIC2 calibration) and multi-nuclear (¹H/¹³C/¹⁵N) NMR analysis improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
